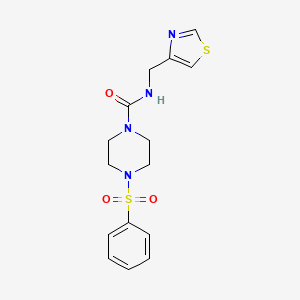
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been proposed that it may inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the aggregation of amyloid-beta peptides. However, its limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases such as Parkinson's disease. Additionally, it may be useful to study the structure-activity relationship of this compound to identify more potent derivatives.
Méthodes De Synthèse
The synthesis of 4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has been reported using different methods. One such method involves the reaction of 4-(benzenesulfonyl)piperazine with 1,3-thiazol-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with carboxylic acid to form the final compound.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have antitumor activity in vitro and in vivo against different types of cancer cells. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-15(16-10-13-11-23-12-17-13)18-6-8-19(9-7-18)24(21,22)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESCUBWTPCWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)